molecular formula C24H21N5OS B2487010 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea CAS No. 1159976-47-2

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea

Cat. No.: B2487010
CAS No.: 1159976-47-2
M. Wt: 427.53
InChI Key: ZYNZKQXPWWRSLX-ROMGYVFFSA-N
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Description

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea is a synthetic chemical compound belonging to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea typically involves the condensation reaction of a 3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl derivative with an appropriate aromatic aldehyde to form the Schiff base, which subsequently reacts with a phenylthiourea derivative.

Industrial Production Methods: : Industrial synthesis can vary but often employs optimized reaction conditions involving solvents, temperature control, and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, often resulting in the formation of sulfoxides or sulfones when treated with oxidizing agents.

  • Reduction: : Can be reduced to corresponding amines or thiols.

  • Substitution: : Undergoes electrophilic and nucleophilic substitution reactions, allowing modifications on the pyrazole ring or the phenylthiourea moiety.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reduction: : Reagents such as sodium borohydride, lithium aluminum hydride.

  • Substitution: : Reagents such as halogenating agents, nucleophiles.

Major Products Formed

  • Sulfoxides

  • Amines

  • Thiols

  • Various substituted derivatives

Scientific Research Applications

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea has been explored for various scientific research applications:

  • Chemistry: : Used as an intermediate in organic synthesis and for studying reaction mechanisms.

  • Biology: : Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrazole derivatives.

  • Medicine: : Explored for its anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea involves interactions with specific molecular targets, often enzymes or proteins, leading to inhibition or modulation of their activity. This can affect various biological pathways, resulting in observed pharmacological effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Comparison: : Compared to other pyrazole derivatives, 1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea exhibits unique structural features and biological activities that make it of particular interest in medicinal chemistry.

List of Similar Compounds

  • 3-Methyl-1-phenyl-4H-pyrazol-5-one

  • 1-Phenyl-3-methyl-4(1H)-pyrazolone

  • N-phenyl-3-(phenylamino)thiourea

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Properties

IUPAC Name

1-[(E)-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-phenylmethylidene]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c1-17-21(23(30)29(28-17)20-15-9-4-10-16-20)22(18-11-5-2-6-12-18)26-27-24(31)25-19-13-7-3-8-14-19/h2-16,21H,1H3,(H2,25,27,31)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNZKQXPWWRSLX-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=NNC(=S)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)C1/C(=N\NC(=S)NC2=CC=CC=C2)/C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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